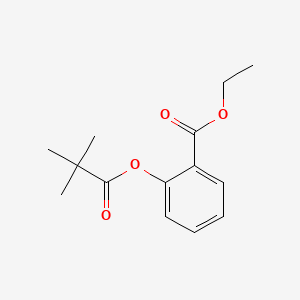

![molecular formula C6H10O5 B583477 1,6-脱水-β-D-[UL-<sup>13</sup>C<sub>6</sub>]葡萄糖 CAS No. 478518-93-3](/img/structure/B583477.png)

1,6-脱水-β-D-[UL-13C6]葡萄糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

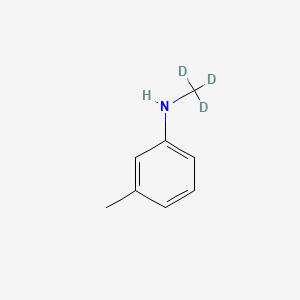

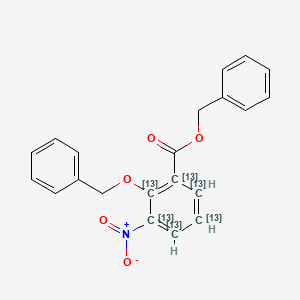

1,6-Anhydro-beta-D-[UL-13C6]glucose, also known as 1,6-Anhydro-beta-D-[UL-13C6]glucose, is a useful research compound. Its molecular formula is C6H10O5 and its molecular weight is 168.095. The purity is usually 95%.

BenchChem offers high-quality 1,6-Anhydro-beta-D-[UL-13C6]glucose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,6-Anhydro-beta-D-[UL-13C6]glucose including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

化学平台

左旋葡聚糖是一种无水糖,是纤维素热解过程中的主要产物 . 它可以通过化学、催化和生物化学方法直接或通过葡萄糖中间体转化为不同的高附加值化学品,例如左旋葡萄糖烯酮、5-羟甲基糠醛和苯乙烯 .

准线性聚葡萄糖的合成

左旋葡聚糖可作为通过阳离子开环聚合合成准线性聚葡萄糖的前体 .

聚氮化葡萄糖吡喃糖类似物的合成

3-脱氧-3-氟半乳糖吡喃糖和乙酰化4-脱氧-4-氟半乳糖吡喃糖的合成

左旋葡聚糖可用于合成3-脱氧-3-氟半乳糖吡喃糖和乙酰化4-脱氧-4-氟半乳糖吡喃糖 .

生物重要和结构多样产品的制备

左旋葡聚糖用于制备具有生物重要性和结构多样性的产品,例如利福霉素S、靛红霉素、血栓烷B2、(+)-生物素、河豚毒素、醌、大环内酯类抗生素和修饰糖 .

生物质燃烧的化学示踪剂

左旋葡聚糖在气象化学研究中用作生物质燃烧的化学示踪剂,特别是与空气中的颗粒物有关 .

生物乙醇的生产

作用机制

Target of Action

1,6-Anhydro-beta-D-[UL-13C6]glucose, also known as Levoglucosan, is an anhydrosugar . It is primarily formed via the pyrolysis of glucans, such as cellulose and starch . It is an indicator of the burning of biomass in atmospheric aerosol, snow, and ice .

Mode of Action

It is known to be a valuable synthon for the preparation of various biologically important and structurally diverse products .

Biochemical Pathways

1,6-Anhydro-beta-D-[UL-13C6]glucose is involved in the pyrolysis of glucans . Pyrolysis is a thermochemical decomposition of organic material at elevated temperatures in the absence of oxygen. It involves the simultaneous change of chemical composition and physical phase, and is irreversible.

Pharmacokinetics

It is known to be slightly soluble in methanol and water , which may influence its bioavailability.

Result of Action

1,6-Anhydro-beta-D-[UL-13C6]glucose can be used as a precursor for the synthesis of various biologically important and structurally diverse products . These include rifamycin S, indanomycin, thromboxane B2, (+)-biotin, tetrodotoxin, quinone, macrolide antibiotics, and modified sugars .

Action Environment

The action of 1,6-Anhydro-beta-D-[UL-13C6]glucose is influenced by environmental factors such as temperature and the presence of oxygen. For instance, it is formed via pyrolysis, a process that occurs at high temperatures and in the absence of oxygen . , indicating that moisture and time can affect its stability.

生化分析

Biochemical Properties

1,6-Anhydro-beta-D-[UL-13C6]glucose plays a significant role in biochemical reactions. It is formed via pyrolysis of glucans, such as cellulose and starch

Cellular Effects

It is known to be involved in the pyrolysis of glucans, which could potentially influence cell function .

Molecular Mechanism

It is known to be formed via pyrolysis of glucans

Temporal Effects in Laboratory Settings

It is a stable compound and is used as an analytical reference standard .

Metabolic Pathways

1,6-Anhydro-beta-D-[UL-13C6]glucose is involved in the pyrolysis of glucans

属性

IUPAC Name |

(1R,2S,3S,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O5/c7-3-2-1-10-6(11-2)5(9)4(3)8/h2-9H,1H2/t2-,3-,4+,5-,6-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNIBLMWSKIRAT-NPVZAWSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O1)O2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]1[13C@@H]2[13C@H]([13C@@H]([13C@H]([13C@H](O1)O2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Oxireno[h]quinoline,1a,2,3,7b-tetrahydro-,(1aS)-(9CI)](/img/new.no-structure.jpg)

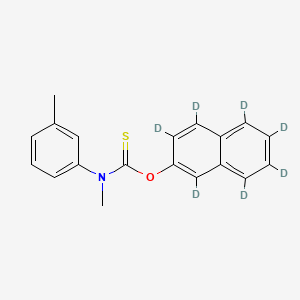

![1,3,3-Trimethyl-2-[(1E,3E)-3-methyl-6-(trimethylsilyl)-1,3-hexadien-5-yn-1-yl]-cyclohexene](/img/structure/B583402.png)

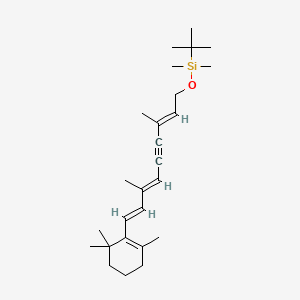

![1-Phenoxy-4-[1,1,2,2-tetrafluoro-2-(4-phenoxyphenyl)ethyl]benzene](/img/structure/B583413.png)